![molecular formula C25H24N2O3 B2493215 N-(2-(苯并[d]噁唑-2-基)苯基)-4-(戊氧基)苯甲酰胺 CAS No. 477556-53-9](/img/structure/B2493215.png)
N-(2-(苯并[d]噁唑-2-基)苯基)-4-(戊氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
科学研究应用
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Medicine: Benzoxazole derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multiple steps. One common method includes the reaction of anthranilic acid with 2-aminophenol in the presence of polyphosphoric acid to form 2-(2-aminophenyl)benzoxazole . This intermediate can then be reacted with substituted chloroacetanilides to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced benzoxazole derivatives.
作用机制
The exact mechanism of action of N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
相似化合物的比较
Similar Compounds
2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides: These compounds share a similar benzoxazole core structure and have shown antimicrobial activity.
N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines:
Uniqueness
N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide is unique due to its specific substitution pattern and the presence of a pentyloxy group, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.
属性
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIZDJZZQEHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)
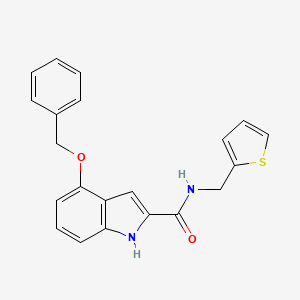
![8-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493138.png)
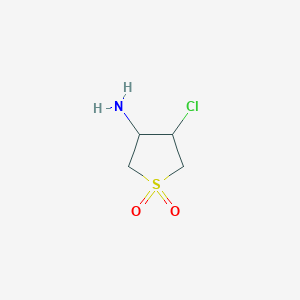
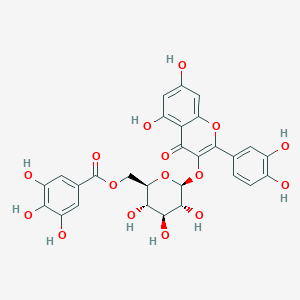
![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2493141.png)
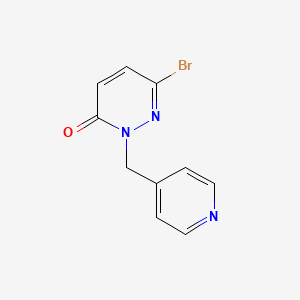
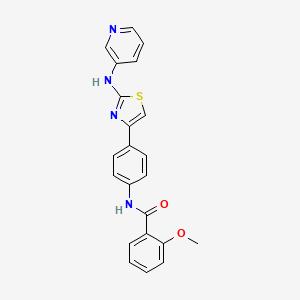
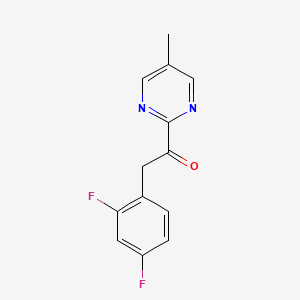
![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)
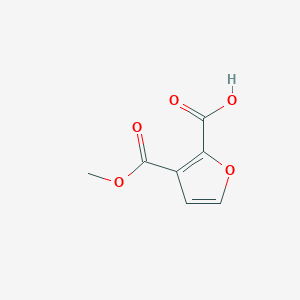
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
